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Introduction

Expansion Microscopy (ExM) is a powerful imaging technique that enables the visualization of

biological specimens at the nanoscale using conventional diffraction-limited microscopes.[1][2]

The fundamental principle of ExM involves embedding a fixed biological sample into a

swellable hydrogel, anchoring key biomolecules to the gel matrix, and then mechanically

homogenizing the sample to allow for isotropic physical expansion when dialyzed in water.[1][3]

[4] This physical magnification, typically around 4 to 4.5-fold in linear dimension, effectively

increases the spatial separation between fluorescent labels, allowing structures previously

smaller than the diffraction limit of light (~250 nm) to be resolved.[1][5] The process also

renders the tissue transparent, further improving imaging quality.[3][6]

Application for Neuroglial Imaging

The complex and fine morphology of neuroglial cells—such as astrocytes and microglia—has

historically presented a significant challenge for conventional light microscopy.[7] Many of their

delicate processes, which are critical for functions like synaptic modulation, metabolic support,

and immune surveillance, are too small to be accurately resolved. ExM provides a

transformative solution to this challenge.

By applying ExM to brain tissue, researchers can visualize the intricate three-dimensional

architecture of glial cells with unprecedented detail.[8] This has profound implications for

neuroscience research and drug development:
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Resolving Fine Processes: ExM enables the clear visualization of the finest astrocytic and

microglial processes, which is essential for understanding their interaction with synapses and

blood vessels.[7][9] For example, ExM has been used to resolve connexin-43 puncta on

astrocytes, providing strong evidence of their functional roles within neural circuits.[1]

Analyzing Synaptic Interactions: The technique allows for the precise measurement of the

proximity between glial processes and synaptic elements (e.g., pre-synaptic boutons and

post-synaptic densities).[1][9] This is crucial for studying activity-dependent synapse

remodeling and the role of glia in synaptic pruning during development and disease.[9]

Studying Neuropathology: In the context of neurodegenerative diseases like Alzheimer's,

ExM can be used to examine the relationship between pathological protein aggregates (e.g.,

amyloid-beta plaques) and the surrounding glial cells.[5][6] This can reveal how astrocytes

and microglia respond to and potentially contribute to disease progression.

Facilitating Large-Volume Imaging: Because the expanded tissue-hydrogel hybrid is

transparent, ExM facilitates high-resolution imaging deep within large tissue volumes,

enabling the reconstruction of entire glial cells and their territories within intact neural circuits.

[1][6]

Quantitative Data
The success of an ExM experiment often depends on balancing the expansion factor with the

retention of fluorescent signal. The duration of enzymatic digestion is a critical parameter that

influences both.

Table 1: Effect of Proteinase K Digestion Time on Expansion and Fluorescence This table

summarizes the inverse relationship between digestion time and fluorescence intensity and the

direct relationship between digestion time and the resulting expansion factor, based on studies

of reporter-labeled neurons in mouse brain tissue.[10][11]
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Digestion Time
(hours)

Relative
Fluorescence
Intensity

Micro Expansion
Factor (Cell Soma
Area)

Key Observation

2 Highest ~2.5x

Significant

background

fluorescence may

remain.[10]

4 High ~2.5x

No significant

difference in

expansion compared

to 2-hr.[10][11]

8 Moderate ~3.0x

Optimal balance:

retains robust

fluorescence with a

significant increase in

expansion.[10][12]

16 (Overnight) Lowest ~3.2x

Achieves maximum

expansion but with

significant loss of

fluorescence signal.

[10][11]

Table 2: Typical Expansion Factors and Achieved Resolution in Neuroglial Imaging

Parameter Typical Value Source

Linear Expansion Factor 3x - 5x [13][14]

Volumetric Expansion 64x - 125x [1]

Effective Post-ExM Resolution ~60 - 70 nm [1][12]

Anisotropy (Distortion in X-Y

plane)
~7% [13][14]
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Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical protein-retention expansion

microscopy (proExM) protocol for neuroglial imaging.
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Sample Preparation

Expansion Protocol

Analysis

1. Fixation
(e.g., 4% PFA)

2. Sectioning
(30-100 µm slices)

3. Immunostaining
(e.g., anti-GFAP for Astrocytes)

4. Anchoring
(Acryloyl-X, SE)

5. Gelation
(Monomer solution, 37°C)

6. Digestion
(Proteinase K)

7. Expansion
(ddH₂O)

8. Imaging
(Confocal / Light-sheet)

9. Data Analysis
(Reconstruction & Quantification)

Click to download full resolution via product page

Caption: General workflow for protein-retention expansion microscopy (proExM) of neuroglia.
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Detailed Experimental Protocol: ProExM for
Neuroglial Imaging in Brain Tissue
This protocol is synthesized from established methods for protein-retention expansion

microscopy (proExM) in brain tissue.[10][12][15] It is optimized for visualizing neuroglia such as

astrocytes using markers like Glial Fibrillary Acidic Protein (GFAP).[13][14]

CRITICAL: The timing of gelation and digestion steps is crucial for successful and isotropic

expansion.[15] Prepare gelling solution immediately before use and keep it cold to prevent

premature polymerization.[15]

I. Reagents & Solutions
Fixative: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS).

Cryoprotectant: 30% (w/v) Sucrose in PBS.[15]

Anchoring Solution: 0.1 mg/mL Acryloyl-X, SE (AcX) in PBS. (Prepare from a 10 mg/mL

stock in DMSO).[14]

Monomer Solution (for Gelation):

8.6% (w/v) Sodium Acrylate (SA)

2.5% (w/v) Acrylamide (AA)

0.15% (w/v) N,N’-Methylenebisacrylamide (BIS)

11.7% (w/v) NaCl

in 1X PBS

Store at -20°C. Thaw and keep on ice before use.[11]

Gelation Initiators (Prepare fresh):

10% (w/v) Ammonium Persulfate (APS)
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10% (v/v) Tetramethylethylenediamine (TEMED)

Digestion Buffer:

50 mM Tris-HCl (pH 8.0)

1 mM EDTA

0.5% Triton X-100

0.8 M NaCl

Digestion Enzyme: Proteinase K (ProK), 8 units/mL in Digestion Buffer. (Add immediately

before use).[15][16]

Blocking Buffer: 5% (v/v) Normal Donkey Serum and 0.3% Triton X-100 in PBS.

Antibody Dilution Buffer: 1% (w/v) Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in

PBS.

II. Tissue Preparation and Fixation (Day 1)
Perfuse the animal with ice-cold PBS followed by 4% PFA.

Post-fix the brain in 4% PFA overnight at 4°C.[15]

Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks (typically 24-

48 hours).[15]

Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.

Section the brain into 30-50 µm thick slices using a cryostat or freezing microtome. Store

slices in a glycerol-based cryoprotectant solution at -20°C or proceed directly to staining.[15]

III. Immunostaining (Pre-Expansion Labeling) (Days 2-4)
Wash free-floating sections three times in PBS for 10 minutes each to remove

cryoprotectant.[15]
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Permeabilize and block the sections in Blocking Buffer for 2 hours at room temperature.[14]

[15]

Incubate sections with the primary antibody (e.g., rabbit anti-GFAP for astrocytes) diluted in

Antibody Dilution Buffer for 48 hours at 4°C with gentle agitation.[14]

Wash sections three times in PBS with 0.1% Triton X-100 (PBST) for 15 minutes each.

Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa

Fluor 488) diluted in Antibody Dilution Buffer overnight at 4°C.

Note: Avoid cyanine dyes (Cy3, Cy5) as they can be degraded during polymerization. Use

compatible dyes like Alexa Fluor 488, 546, or ATTO 647N.[15]

Wash sections three times in PBS for 15 minutes each.

IV. Anchoring (Day 5)
Incubate the immunostained sections in the Anchoring Solution (0.1 mg/mL AcX) overnight at

room temperature with gentle shaking.[13][14] This step covalently links proteins to the

hydrogel backbone.[2][5]

V. Gelation (Day 6)
Wash the sections twice in PBS for 30 minutes each to remove excess AcX.

Prepare the Gelling Solution on ice. For 1 mL of Monomer Solution, add 10 µL of 10%

TEMED and 10 µL of 10% APS. Mix well and use immediately.

Create a gelation chamber: place two coverslips on a glass slide to act as spacers, with the

tissue section placed in PBS between them.

Remove the PBS and add the chilled Gelling Solution, covering the tissue section. Place

another coverslip on top to create a sealed chamber.

Incubate the chamber in a humidified incubator at 37°C for 2 hours to allow the gel to

polymerize.[16]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12468614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6880804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12468614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6880804/
https://www.mdpi.com/2073-4409/14/18/1463
https://pmc.ncbi.nlm.nih.gov/articles/PMC12468614/
https://www.spiedigitallibrary.org/journals/neurophotonics/volume-12/issue-1/010601/Expansion-microscopy-reveals-neural-circuit-organization-in-genetic-animal-models/10.1117/1.NPh.12.1.010601.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11660448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11100821/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VI. Digestion (Day 6-7)
Carefully disassemble the gelation chamber. Using a scalpel, trim away the excess gel

surrounding the tissue.[15]

Place the gel-embedded tissue into a microcentrifuge tube containing freshly prepared

Digestion Buffer with 8 units/mL Proteinase K.

Incubate at room temperature overnight (~16 hours) with gentle agitation.[15] For a different

balance of expansion vs. signal, this step can be adjusted (see Table 1).[10][12] This step

homogenizes the tissue, allowing for even expansion.[1][2]

VII. Expansion and Imaging (Day 7)
After digestion, carefully transfer the gel to a larger container (e.g., a 6-well plate or petri

dish).

Wash the gel three times in PBS for 10 minutes each to remove digestion buffer

components.[15]

Expand the sample by incubating it in an excess volume of distilled, deionized water

(ddH₂O). Replace the ddH₂O every 20-30 minutes for 3-5 washes, or until the gel no longer

increases in size.[13][15] The gel is extremely fragile in its expanded state; handle with care

using a wide-bore pipette or a soft paintbrush.[15]

For imaging, the expanded gel can be placed in a glass-bottom imaging dish. To prevent

movement, the gel can be immobilized in low-melt agarose or placed on a poly-L-lysine

coated surface.[3][11]

Image the expanded sample using a confocal or light-sheet microscope equipped with

objectives suitable for the expanded sample size.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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